molecular formula C23H27N3O2 B1678639 Quilostigmine CAS No. 139314-01-5

Quilostigmine

货号 B1678639
CAS 编号: 139314-01-5
分子量: 377.5 g/mol
InChI 键: IIFRKALDATVOJE-GMAHTHKFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quilostigmine, also known as NXX-066, is an isoquinolinecarboxylate. It was patented by Hoechst-Roussel Pharmaceuticals Inc as a memory enhancer .


Synthesis Analysis

The synthesis of Quilostigmine or similar compounds typically involves retrosynthetic analysis where the desired compound is iteratively broken down into intermediates or smaller precursors until known or purchasable building blocks have been found . The design, synthesis, and characterization of various analogous of quinolin-2-one nucleus have been reported .


Molecular Structure Analysis

The molecular structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together. The Quilostigmine molecule contains a total of 59 bond(s) . Tools like LigTMap can identify protein targets of chemical compounds among 17 classes of therapeutic proteins extracted from the PDBbind database .


Chemical Reactions Analysis

The analysis of chemical reactions often involves electrospray techniques for the determination of accelerated rates and mechanisms of chemical reactions in droplets . A systematic approach to reactive chemicals analysis has also been suggested .


Physical And Chemical Properties Analysis

The physicochemical properties of a compound like Quilostigmine are crucial for understanding its function as a biomaterial . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .

科学研究应用

抑制血小板聚集和动脉闭塞性疾病

Cilostazol,化学上称为6-[4-(1-环己基-1H-四唑-5-基)-丁氧基]-3,4-二氢-2(1H)-喹啉酮,对各种激动剂诱导的血小板聚集表现出强大的抑制作用。它选择性地抑制cGMP抑制型磷酸二酯酶(PDE3),已被证明能有效抑制剪切应力诱导的人类血小板聚集(SIPA),无论是在体外还是体内。这些特性表明了它在预防和治疗动脉闭塞性疾病方面的潜力(Minami et al., 1997)

治疗慢性动脉闭塞中的作用

Cilostazol的开发侧重于其抗血小板和扩血管作用,以发现更有效的动脉血栓治疗方法。它抑制了剪切应力和其他刺激诱导的血小板聚集,显示出体外和体内强大的抗血小板效果。此外,它具有扩血管活性,并且在实验性血栓模型中表现出有效性。Cilostazol对环核苷酸磷酸二酯酶3型(PDE3)的特异性抑制有助于其作用机制。它于1988年首次在日本上市,用于治疗慢性动脉闭塞,并且后来在其他国家获得批准用于类似用途(Nishi, Kimura, & Nakagawa, 2000)

对脑动脉的影响

关于cilostazol对脑动脉的影响的研究表明其在治疗脑血管疾病方面的潜力。作为磷酸二酯酶3抑制剂,它在豚鼠脑动脉中与传统的磷酸二酯酶3和4抑制剂进行了比较。研究发现,像cilostazol这样的磷酸二酯酶3抑制剂减轻了环磷酸GMP的水解,并诱导了独立于内皮细胞或一氧化氮-cGMP途径的舒张反应。这表明cilostazol在可能存在一氧化氮-cGMP途径功能障碍的情况下具有有效性,例如在缺血性中风或脑血管痉挛中(Birk, Edvinsson, Olesen, & Kruuse, 2004)

安全和危害

The safety and hazards of a compound like Quilostigmine would typically be evaluated through a chemical risk assessment, which takes into account both the inherent toxicity of the chemical (hazard) and how much of a chemical is present in an environmental medium (e.g., water, soil, air) and how much contact a person or ecological receptor has with the chemical substance (exposure) .

属性

IUPAC Name

[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] 3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-23-11-13-24(2)21(23)25(3)20-9-8-18(14-19(20)23)28-22(27)26-12-10-16-6-4-5-7-17(16)15-26/h4-9,14,21H,10-13,15H2,1-3H3/t21-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFRKALDATVOJE-GGAORHGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)N4CCC5=CC=CC=C5C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)N4CCC5=CC=CC=C5C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quilostigmine

CAS RN

139314-01-5
Record name Quilostigmine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139314015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name QUILOSTIGMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L1YNO4SQJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quilostigmine
Reactant of Route 2
Reactant of Route 2
Quilostigmine
Reactant of Route 3
Reactant of Route 3
Quilostigmine
Reactant of Route 4
Reactant of Route 4
Quilostigmine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Quilostigmine
Reactant of Route 6
Reactant of Route 6
Quilostigmine

Citations

For This Compound
24
Citations
G Orhan, I Orhan, N Subutay-Oztekin… - Recent Patents on …, 2009 - ingentaconnect.com
… , quilostigmine had the most sustained effect on tremor. Phase I studies pointed out that adverse effects occurred following quilostigmine intake … Finally, quilostigmine may be worthy of …
Number of citations: 100 www.ingentaconnect.com
KK Roy, S Tota, T Tripathi, S Chander, C Nath… - Bioorganic & medicinal …, 2012 - Elsevier
The optimization of our previous lead compound 1 (AChE IC 50 =3.31μM) through synthesis and pharmacology of a series of novel carbamates is reported. The synthesized compounds …
Number of citations: 41 www.sciencedirect.com
DG Wilkinson - Expert opinion on pharmacotherapy, 1999 - Taylor & Francis
Donepezil (donepezil hydrochloride, E-2020, Aricept™, Eisai), launched in March 1997, was the first drug to be marketed for the symptomatic treatment of Alzheimer’s disease (AD) in …
Number of citations: 113 www.tandfonline.com
JJ Sramek, NR Cutler - Expert Opinion on Investigational Drugs, 2000 - Taylor & Francis
Researchers have sought to understand the underlying pathophysiology of Alzheimer’s disease (AD) ever since Dr A Alzheimer first described the condition in 1907. Unfortunately …
Number of citations: 21 www.tandfonline.com
BP Imbimbo - CNS drugs, 2001 - Springer
… Eptastigmine and quilostigmine (NXX-066) are associated with clinically important bone marrow toxicity[48] and for this reason their development was discontinued. Metrifonate causes …
Number of citations: 163 link.springer.com
G Mushtaq, NH Greig, JA Khan… - CNS & Neurological …, 2014 - ingentaconnect.com
Both Alzheimer’s disease (AD) and Type 2 diabetes mellitus (T2DM) share the presence of systemic and neuro-inflammation, enhanced production and accumulation of β -amyloid …
Number of citations: 274 www.ingentaconnect.com
P Camps, D Munoz-Torrero - Mini Reviews in Medicinal …, 2002 - ingentaconnect.com
The cholinergic hypothesis of Alzheimer's disease has spurred the development of numerous structural classes of compounds with different pharmacological profiles aimed at …
Number of citations: 117 www.ingentaconnect.com
AA Shah, TA Dar, PA Dar, SA Ganie… - Current drug …, 2017 - ingentaconnect.com
… For instance synthetic derivatives like phenserine, eptastigmine, quilostigmine, esolerine and tolserine were derived from natural alkaloid physostigmine and have maximal inhibitory …
Number of citations: 26 www.ingentaconnect.com
S Stepankova, K Komers - Current Enzyme Inhibition, 2008 - ingentaconnect.com
Alzheimer's disease is the most common neurodegenerative disorder, clinically characterized by a noticeable cognitive decline defined by a loss of memory and learning ability, …
Number of citations: 55 www.ingentaconnect.com
P Francotte, E Graindorge, S Boverie… - Current medicinal …, 2004 - ingentaconnect.com
First described by Alois Alzheimer in 1907, Alzheimer's disease (AD) is the most common dementia type, affecting approximately 20 million people worldwide. As the population is …
Number of citations: 75 www.ingentaconnect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。